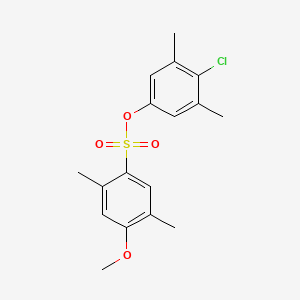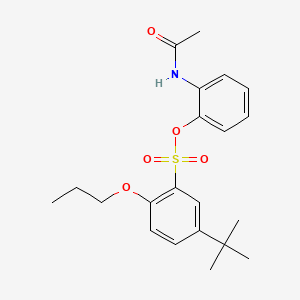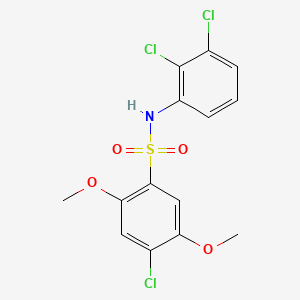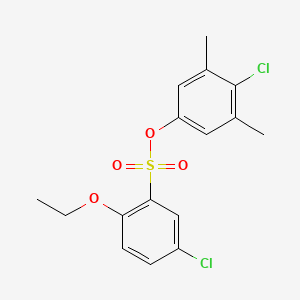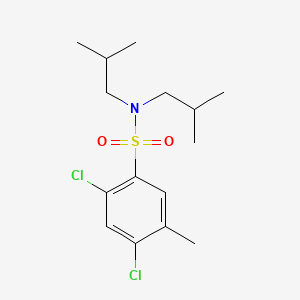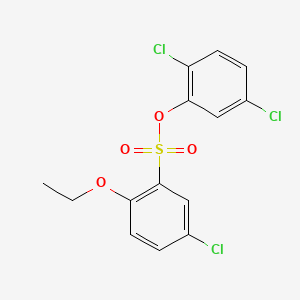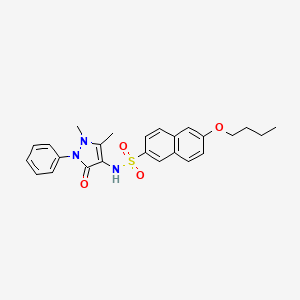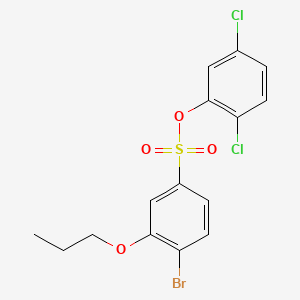
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as BDP, is a chemical compound that has been widely studied for its potential therapeutic applications. BDP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mécanisme D'action
The exact mechanism of action of BDP is not fully understood, but it is thought to act as a serotonin and dopamine receptor antagonist. BDP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. Additionally, BDP has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Biochemical and Physiological Effects:
BDP has been found to have a range of biochemical and physiological effects. In animal models, BDP has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. BDP has also been found to reduce the release of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, BDP has been shown to modulate the activity of the HPA axis, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDP in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, BDP has been found to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using BDP in lab experiments is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on BDP. One area of interest is investigating its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications in humans. Finally, it may be of interest to investigate the potential use of BDP in combination with other compounds for the treatment of psychiatric and inflammatory diseases.
Méthodes De Synthèse
The synthesis of BDP involves the reaction of 2,5-dimethyl-4-bromobenzenesulfonyl chloride with 2,5-dichlorophenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. BDP has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats. Additionally, BDP has been shown to have anti-inflammatory properties, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrCl2N2O2S/c1-12-10-18(13(2)9-15(12)19)26(24,25)23-7-5-22(6-8-23)17-11-14(20)3-4-16(17)21/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTSQKJTWNBYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)



